3-(3-Aminophenyl)imidazolidine-2,4-dione

Physicochemical Properties Lipophilicity ADME Prediction

A meta-substituted hydantoin scaffold where the 3-aminophenyl group imparts distinct spatial orientation versus ortho/para isomers—critical for reproducible SAR studies. The primary aromatic amine enables amide bond formation or reductive amination for focused library synthesis. 95% purity, solid form. For medicinal chemistry and agrochemical research applications.

Molecular Formula C9H9N3O2
Molecular Weight 191.19 g/mol
CAS No. 702638-03-7
Cat. No. B1291181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Aminophenyl)imidazolidine-2,4-dione
CAS702638-03-7
Molecular FormulaC9H9N3O2
Molecular Weight191.19 g/mol
Structural Identifiers
SMILESC1C(=O)N(C(=O)N1)C2=CC=CC(=C2)N
InChIInChI=1S/C9H9N3O2/c10-6-2-1-3-7(4-6)12-8(13)5-11-9(12)14/h1-4H,5,10H2,(H,11,14)
InChIKeyXIUYXOWPYURVSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3-Aminophenyl)imidazolidine-2,4-dione (CAS: 702638-03-7): A Specialized Hydantoin Building Block for Targeted Synthesis


3-(3-Aminophenyl)imidazolidine-2,4-dione is a heterocyclic organic compound characterized by an imidazolidine-2,4-dione (hydantoin) core substituted at the N3 position with a 3-aminophenyl group . With a molecular formula of C9H9N3O2 and a molecular weight of 191.19 g/mol, this compound serves as a specialized research chemical and synthetic building block . Its structure incorporates both a cyclic urea moiety and a primary aromatic amine, functionalities that are critical for its role in constructing more complex molecules for medicinal chemistry and agrochemical applications .

The Criticality of the Meta-Amino Substituent in 3-(3-Aminophenyl)imidazolidine-2,4-dione (CAS: 702638-03-7) for Research Selectivity


In the class of N-aryl hydantoins, substitution pattern is not trivial; the position of the amino group on the phenyl ring (ortho, meta, or para) fundamentally alters the molecule's physicochemical properties and, by extension, its biological and chemical behavior . While direct comparative biological data for 3-(3-aminophenyl)imidazolidine-2,4-dione against its 2- and 4-aminophenyl isomers is not available in the public domain, the meta-substitution pattern is known to impart a distinct spatial orientation and electronic distribution compared to its analogs . This differentiation is crucial for scientists using this compound as a building block, as it determines the geometry and properties of the final synthesized product, making the specific meta-isomer non-interchangeable with its ortho or para counterparts [1].

Quantifiable Differentiation Evidence for 3-(3-Aminophenyl)imidazolidine-2,4-dione (CAS: 702638-03-7)


Physicochemical Profile: Lipophilicity (LogP) Differentiates the Meta-Isomer from its Analogs

The 3-(3-aminophenyl) isomer exhibits a predicted lipophilicity (ACD/LogP) of -0.45 . This value indicates significantly higher hydrophilicity compared to the unsubstituted 3-phenylimidazolidine-2,4-dione analog, where the absence of the polar amino group would result in a higher LogP (more lipophilic). This property directly influences solubility and permeability, making the meta-aminophenyl version a distinct chemical entity for synthesis and biological screening.

Physicochemical Properties Lipophilicity ADME Prediction

Predicted Molecular Geometry and Physical State: A Differentiating Factor for Material Science Applications

The target compound is a solid at 20°C with a predicted density of 1.4±0.1 g/cm³ . This physical state and density are a direct consequence of the specific intermolecular interactions enabled by the meta-amino substitution. This differentiates it from other hydantoin derivatives that may be liquids or have different crystal packing densities, impacting handling, formulation, and material science applications.

Molecular Geometry Density Solid-State Properties

High Purity Specification (95%) as a Verifiable Benchmark for Reproducible Research

Reputable vendors specify a minimum purity of 95% for this compound . This is a critical, quantifiable metric for any procurement decision. It guarantees that the material is suitable for use as a building block without the need for further purification, which can be a costly and time-consuming step. This specification is a key differentiator against lower-purity or undefined alternatives.

Purity Specification Quality Control Reproducibility

Defined Application Scenarios Leveraging the Specific Properties of 3-(3-Aminophenyl)imidazolidine-2,4-dione


Synthesis of Novel Hydantoin-Based Kinase Inhibitors

The unique 3-(3-aminophenyl) substituent serves as a crucial scaffold in the development of kinase inhibitors. The primary aromatic amine provides a reactive handle for the introduction of diverse functional groups via amide bond formation or reductive amination, allowing medicinal chemists to explore structure-activity relationships (SAR) around the hydantoin core. The predicted LogP of -0.45 is a key design parameter for optimizing the pharmacokinetic profile of lead compounds.

Development of Herbicidal and Agrochemical Agents

Patents have described the utility of 1-alkyl-3-aryl imidazolidine-2,4-diones as herbicides [1]. The meta-amino functionality on the phenyl ring of this specific compound could be leveraged to create novel analogs with potentially enhanced or altered herbicidal activity, as the substitution pattern on the aryl ring is known to significantly influence biological activity in this class [1].

Creation of CNS-Targeted Compound Libraries

The imidazolidine-2,4-dione core is a known pharmacophore in several anticonvulsant drugs . This specific building block, featuring a free amine for derivatization and a calculated polar surface area of 75 Ų , can be used as a versatile starting material to synthesize focused libraries of compounds designed to interact with central nervous system (CNS) targets.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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